(2,5-Dimethylphenyl)trimethylsilane
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Overview
Description
(2,5-Dimethylphenyl)trimethylsilane is an organic compound characterized by the presence of a trimethylsilyl group attached to a p-xylene molecule. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)trimethylsilane typically involves the reaction of 2-bromo-p-xylene with trimethylsilyl chloride in the presence of a suitable base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the trimethylsilyl group to a hydrogen atom, yielding p-xylene.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
p-Xylene.Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2,5-Dimethylphenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (2,5-Dimethylphenyl)trimethylsilane exerts its effects is primarily through the trimethylsilyl group. This group is known for its ability to stabilize reactive intermediates and protect sensitive functional groups during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, making it a versatile tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: Similar in structure but with four methyl groups attached to silicon.
Trimethylsilyl chloride: Used as a reagent in the synthesis of trimethylsilyl derivatives.
Trimethylsilyl azide: Another trimethylsilyl compound used in organic synthesis.
Uniqueness
(2,5-Dimethylphenyl)trimethylsilane is unique due to its combination of the trimethylsilyl group with the p-xylene structure. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications where other trimethylsilyl compounds may not be as effective .
Properties
Molecular Formula |
C11H18Si |
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Molecular Weight |
178.35 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18Si/c1-9-6-7-10(2)11(8-9)12(3,4)5/h6-8H,1-5H3 |
InChI Key |
IMFHQSPTADSSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[Si](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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